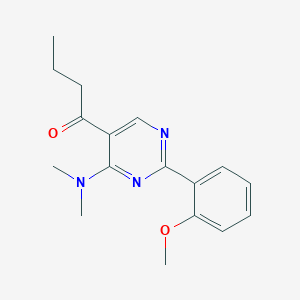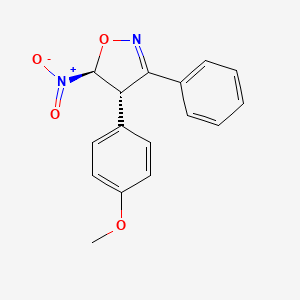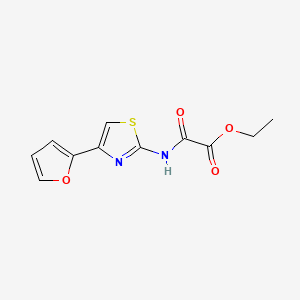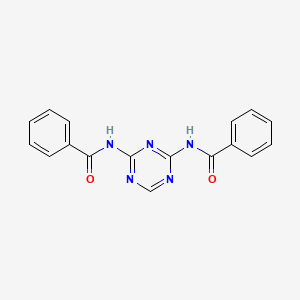
1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as 2-methoxybenzaldehyde with guanidine derivatives under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step may involve the alkylation of the pyrimidine ring with dimethylamine using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Butanone Moiety: The final step could involve the coupling of the pyrimidine intermediate with a butanone derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)propan-1-one
- 1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)pentan-1-one
Uniqueness
1-(4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl)butan-1-one may exhibit unique properties such as specific binding affinities, biological activities, or chemical reactivity that distinguish it from similar compounds. These unique features can make it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
823794-10-1 |
|---|---|
Fórmula molecular |
C17H21N3O2 |
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
1-[4-(dimethylamino)-2-(2-methoxyphenyl)pyrimidin-5-yl]butan-1-one |
InChI |
InChI=1S/C17H21N3O2/c1-5-8-14(21)13-11-18-16(19-17(13)20(2)3)12-9-6-7-10-15(12)22-4/h6-7,9-11H,5,8H2,1-4H3 |
Clave InChI |
RSXVQDYOKVVERX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B12913084.png)







![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)


![[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol](/img/structure/B12913170.png)
